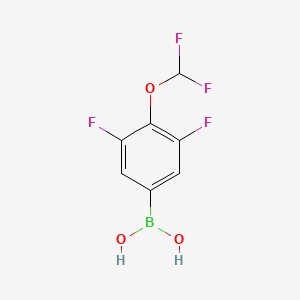

(4-(二氟甲氧基)-3,5-二氟苯基)硼酸

描述

“(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are used as biochemical reagents and can be used as biological materials or organic compounds for life science-related research . They are used as building blocks in the synthesis of several organic compounds . They can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Synthesis Analysis

The synthesis of boronic acids is usually achieved through the electrophilic borylation of aryl Grignard reagents . A general and convenient protocol for this process involves the use of a diboron/methoxide/pyridine reaction system, which enables a photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has also been reported .

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by the presence of the boronic acid group. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The product has a solvent molecule inserted between the amine nitrogen and boron, which has turned out to be an important structural postulate .

Chemical Reactions Analysis

Boronic acids are known to react with common multicomponent reactions (MCR) starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds . They are also used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid” include a molecular weight of 187.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 3 .

科学研究应用

路易斯酸化学

三(五氟苯基)硼烷,一种硼路易斯酸,在有机和有机金属化学中得到应用。它用于催化氢金属化反应、烷基化反应和催化醛醇型反应。该化合物还催化互变异构化,并通过加合物形成稳定较不稳定的互变异构形式 (Erker, 2005)。

硼化反应

三(五氟苯基)硼烷广泛用于硼化反应,这是硼化学的关键部分。它用于氢化、氢硅化和路易斯酸催化,展示了其作为试剂的多功能性 (Lawson & Melen, 2017)。

在酸性条件下的稳定性

硼二吡咯甲酸酯 (BODIPY) 染料,包括那些含有硼酸的染料,用于生物分析和生物成像应用。这些染料的稳定性,特别是在酸性条件下,对于它们在这些应用中的成功至关重要 (Wang et al., 2018)。

荧光化学传感器

硼酸用于开发荧光传感器来探测碳水化合物和生物活性物质,这对于疾病预防、诊断和治疗具有重要意义 (Huang et al., 2012)。

传感应用

硼酸由于与二醇和氟化物或氰化物阴离子等强路易斯碱相互作用而被用于传感应用。这些相互作用使它们在均相测定和非均相检测中都很有用 (Lacina, Skládal, & James, 2014)。

二芳基钯配合物的形成

(2,4,6-三氟苯基)-和 (2,6-二氟苯基)硼酸用于通过分子间转移形成顺式-二芳基钯配合物。这些配合物用于生产不对称联芳基 (Osakada, Onodera, & Nishihara, 2005)。

铃木-宫浦偶联反应中的催化

某些硼酸用于铃木-宫浦反应。为这些反应开发了一种新的钯前催化剂,使能够使用多氟苯基硼酸等具有挑战性的底物 (Kinzel, Zhang, & Buchwald, 2010)。

作为“绿色”催化剂

3,5-双(全氟癸基)苯基硼酸是直接酰胺缩合反应的绿色催化剂。它强大的吸电子效应和在含氟可回收相中的不可移动性使其成为一种环保的选择 (Ishihara, Kondo, & Yamamoto, 2001)。

作用机制

The mechanism of action of boronic acids involves the lowering of the pKa of the boronic acid, which depends upon which sugar is added to the solution . This facilitates diol binding at neutral pH. The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .

安全和危害

未来方向

Optimizing the compatibility of boronic acids for MCR is an interesting synthetic challenge . The C-B bond is well known to react with common MCR starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds . This presents opportunities for future research and development in this area.

属性

IUPAC Name |

[4-(difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-4-1-3(8(13)14)2-5(10)6(4)15-7(11)12/h1-2,7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMGLLJCWTMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC(F)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590215 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915401-97-7 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)

![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)

![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)